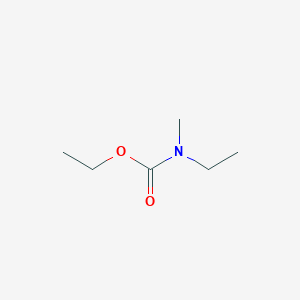

Carbamic acid, ethylmethyl-, ethyl ester

Overview

Description

Carbamic acid, ethylmethyl-, ethyl ester (IUPAC name: ethyl N-ethyl-N-methylcarbamate) is a carbamate ester characterized by an ethyl group and a methyl group attached to the carbamic nitrogen, with an ethyl ester moiety. This compound belongs to the broader class of carbamic acid derivatives, which are notable for their diverse pharmacological and industrial applications. Carbamates are widely studied for their enzyme-inhibiting properties, particularly as acetylcholinesterase inhibitors (e.g., rivastigmine) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamic acid, ethylmethyl-, ethyl ester can be synthesized through several methods:

Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with ethyl alcohol under controlled conditions.

Addition of Alcohols to Isocyanates: In this method, ethyl alcohol is added to isocyanates to form the ester.

Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to produce the desired ester.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Esterification: The compound can undergo esterification reactions, where it reacts with carboxylic acids to form esters.

Hydrolysis: It can be hydrolyzed in the presence of acids or bases to yield carbamic acid and ethyl alcohol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Acid Catalysts: Concentrated sulfuric acid is commonly used as a catalyst in esterification reactions.

Bases: Sodium hydroxide or potassium hydroxide can be used in hydrolysis reactions.

Major Products Formed:

Esterification: Produces various esters depending on the carboxylic acid used.

Hydrolysis: Yields carbamic acid and ethyl alcohol.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : Ethyl N-methylcarbamate is utilized as an intermediate in the synthesis of various pharmaceuticals. It has been notably involved in the production of tranquilizers and anesthetics due to its sedative properties. Historically, it was used in the development of meprobamate, a widely used tranquilizer in the mid-20th century .

- Anesthetic Agent : The compound has been employed in veterinary medicine as an anesthetic for laboratory animals. Its long duration of action allows for extended anesthesia, making it suitable for various experimental procedures .

- Research on Antineoplastic Properties : Ethyl N-methylcarbamate has been investigated for its potential antineoplastic effects. Studies have explored its use in treating cancers, although its application has diminished due to safety concerns regarding toxicity and carcinogenicity .

Industrial Applications

- Textile Industry : Historically, ethyl N-methylcarbamate was used as a chemical intermediate in the production of amino resins for crease-resistant finishes in textiles. This application contributed to the development of "wash-and-wear" fabrics .

- Solvent and Extractant : The compound serves as a solvent in various chemical processes and has been used as an extractant for hydrocarbons from crude oil . Its properties make it suitable for applications requiring effective solvation.

- Food Industry : Ethyl N-methylcarbamate is naturally formed during fermentation processes and can be found in trace amounts in alcoholic beverages and fermented foods. Its presence is monitored due to potential health implications associated with consumption .

Case Studies

- Veterinary Anesthesia : A study published by Hara & Harris (2002) highlighted the efficacy of ethyl N-methylcarbamate as an anesthetic agent in laboratory settings. The findings indicated that it provided prolonged anesthesia without significant adverse effects on neuronal activity compared to other anesthetics like isoflurane.

- Carcinogenicity Research : Research conducted by Paterson et al. (1946) assessed the carcinogenic potential of ethyl N-methylcarbamate in laboratory animals, revealing significant tumorigenic effects that led to its reclassification by regulatory agencies.

Data Table: Applications of Ethyl N-Methylcarbamate

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for tranquilizers | Historical use; safety concerns limit current use |

| Veterinary Medicine | Anesthetic for laboratory animals | Long duration of action |

| Textile Industry | Crease-resistant finishes | Used as an amino resin precursor |

| Industrial Solvent | Hydrocarbon extraction | Effective solvent properties |

| Food Industry | Naturally occurring in fermented products | Monitored due to health implications |

Mechanism of Action

The mechanism of action of carbamic acid, ethylmethyl-, ethyl ester involves its interaction with molecular targets in biological systems. It can act as a nucleophile, participating in various biochemical reactions. The compound can also inhibit certain enzymes by forming stable complexes with them, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Carbamic acid esters vary by substituents on the nitrogen and the ester group. Key structural analogs include:

Structural Insights :

- Alkyl vs. Aryl Substitution : Methyl/ethyl groups (e.g., ethylmethyl carbamate) enhance metabolic stability compared to aryl groups (e.g., phenyl carbamates), which may increase toxicity risks .

- Diethyl Inactivity : Diethyl carbamates lack physostigmine-like activity, whereas ethylmethyl derivatives retain functionality due to optimal steric and electronic effects .

Table: Activity Profiles of Selected Carbamates

Key Findings :

- Activity Dependency : Carbamates require both a carbamic ester group and a basic substituent for bioactivity . Ethylmethyl carbamates may exhibit intermediate activity between highly active dimethyl analogs and inactive diethyl derivatives.

- Toxicity Contrast: Ethyl carbamate’s carcinogenicity contrasts with ethylmethyl carbamate’s safer profile, likely due to differences in metabolic activation .

Physical-Chemical Properties

Table: Comparative Physical Properties

Insights :

- Stability : Phosphate-containing analogs (e.g., SoRI-2827) exhibit higher thermal stability due to bulky substituents .

Metabolic Considerations :

- Ethyl carbamate’s carcinogenicity arises from cytochrome P450-mediated epoxidation, a pathway less feasible in ethylmethyl derivatives due to steric hindrance .

Biological Activity

Carbamic acid, ethylmethyl-, ethyl ester, commonly referred to as ethyl carbamate (EC), is a compound with significant biological activity, particularly in terms of its toxicological and carcinogenic properties. This article explores the biological activity of ethyl carbamate, focusing on its mechanisms of toxicity, metabolic pathways, and implications for human health.

Overview of Ethyl Carbamate

Ethyl carbamate is an ethyl ester of carbamic acid that has been historically used in various applications, including as a hypnotic and anesthetic. However, its use has been curtailed due to its identification as a genotoxic and carcinogenic agent. The International Agency for Research on Cancer (IARC) classifies it as a probable human carcinogen (Group 2A) due to its ability to induce DNA damage and mutations.

Mechanism of Toxicity

Ethyl carbamate exerts its toxic effects primarily through the formation of DNA adducts. The compound is metabolized in the body to several active metabolites, including vinyl carbamate and vinyl carbamate epoxide, which can covalently bind to nucleic acids, leading to mutations and chromosomal aberrations. The following table summarizes the key metabolic pathways and their implications:

| Metabolite | Formation Pathway | Biological Effect |

|---|---|---|

| Vinyl Carbamate | Metabolism by cytochrome P450 2E1 | Covalent binding to DNA; potential carcinogenic effects |

| Vinyl Carbamate Epoxide | Further oxidation of vinyl carbamate | Induces gene mutations; implicated in tumorigenesis |

| N-Hydroxyethylcarbamate | Hydrolysis by microsomal esterase | Excreted in urine; less toxic than other metabolites |

Carcinogenic Potential

Numerous studies have demonstrated the carcinogenic potential of ethyl carbamate. For instance, animal studies indicate that exposure to ethyl carbamate increases tumor incidence in various tissues such as the liver and lungs. A notable study published in Food Chemistry analyzed ethyl carbamate levels in fermented foods and alcoholic beverages, highlighting its formation during fermentation processes and its associated risks .

Genotoxicity Studies

Research has shown that ethyl carbamate is genotoxic, capable of inducing mutations in critical oncogenes like Kras. A study published in Toxicology detailed how exposure to ethyl carbamate led to specific mutations characterized by A:T transversions and other alterations in DNA sequences . This genotoxicity is a significant factor contributing to its classification as a probable human carcinogen.

Summary of Research Findings

- Carcinogenic Classification : Ethyl carbamate is classified as a Group 2A carcinogen by IARC.

- Mechanisms of Action : It primarily acts through the formation of DNA adducts via its metabolites.

- Health Risks : Regular consumption of food products containing ethyl carbamate poses potential health risks, particularly through alcoholic beverages where concentrations are significantly higher .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Carbamic acid, ethylmethyl-, ethyl ester?

- Methodological Answer : Ethylmethyl carbamate can be synthesized via (1) esterification of ethylmethylcarbamic acid with ethanol using acid catalysts (e.g., HSO) or (2) transesterification of methyl carbamates with ethanol under reflux conditions. Characterization via H/C NMR (to confirm ester group formation) and mass spectrometry (to verify molecular weight, e.g., m/z 103.12 for CHNO) is critical for purity assessment .

Q. How can the purity and stability of this compound be validated in laboratory settings?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 210–220 nm for carbamates) to assess purity. Stability studies should include accelerated degradation under varying pH, temperature, and light exposure, followed by LC-MS to identify degradation products (e.g., hydrolysis to ethylmethylamine and CO) .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm) and N-H stretches. High-resolution mass spectrometry (HRMS) confirms molecular formula, while H NMR detects ethyl/methyl group splitting patterns (e.g., triplet for ethyl ester CH) .

Advanced Research Questions

Q. How do structural variations in carbamate esters (e.g., ethylmethyl vs. ethyl or methyl groups) influence biological activity?

- Methodological Answer : Comparative studies using enzyme inhibition assays (e.g., HDAC or cholinesterase) and molecular docking simulations reveal steric/electronic effects. Ethylmethyl groups may enhance lipophilicity compared to methyl esters, improving membrane permeability but reducing binding specificity. Kinetic studies (e.g., IC determination) quantify these differences .

Q. How should researchers address contradictions in carcinogenicity data for carbamate esters?

- Methodological Answer : Historical studies on ethyl carbamate (urethane) show carcinogenicity via metabolic activation to vinyl carbamate epoxide. For ethylmethyl carbamate, conduct in vitro mutagenicity assays (Ames test) and in vivo studies with rigorous controls (e.g., dosing regimens, tumor histopathology). Address confounding factors like impurities or metabolic pathway variations .

Q. What experimental designs optimize reaction yields for carbamate ester derivatives?

- Methodological Answer : Use design-of-experiments (DoE) to optimize parameters (temperature, solvent polarity, catalyst concentration). For example, a central composite design can identify optimal conditions for transesterification, minimizing side products like urea derivatives. Monitor reactions via TLC or inline FTIR .

Q. How does the ethylmethyl substituent affect metabolic pathways compared to simpler carbamates?

- Methodological Answer : Radiolabeled C-ethylmethyl carbamate can track metabolic fate in hepatocyte models. LC-MS/MS identifies metabolites (e.g., hydroxylated or demethylated products). Compare metabolic half-lives to ethyl carbamate using kinetic modeling .

Q. Data Analysis and Contradiction Resolution

Q. How to reconcile discrepancies in toxicological profiles across homologues (e.g., ethyl vs. butyl carbamates)?

- Methodological Answer : Perform comparative in silico QSAR modeling to predict toxicity based on logP and electronic parameters. Validate with zebrafish embryo toxicity assays (FET) to assess acute effects. Address study limitations (e.g., outdated protocols in older carcinogenicity studies) .

Q. What computational tools predict reactivity trends for carbamate ester derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for hydrolysis or nucleophilic substitution. Compare activation energies of ethylmethyl carbamate with analogues to predict stability under physiological conditions .

Q. Tables for Key Comparisons

| Property | Ethylmethyl Carbamate | Ethyl Carbamate (Urethane) | Methyl Carbamate |

|---|---|---|---|

| Molecular Weight (g/mol) | 103.12 | 89.09 | 75.07 |

| C=O IR Stretch (cm) | ~1700 | ~1700 | ~1705 |

| LogP (Predicted) | 0.85 | 0.32 | -0.15 |

| HDAC Inhibition (IC) | Not reported | >100 µM | >200 µM |

Properties

IUPAC Name |

ethyl N-ethyl-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7(3)6(8)9-5-2/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPFLCTZNRMTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878847 | |

| Record name | Carbamic acid, ethylmethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77333-18-7 | |

| Record name | Carbamic acid, ethylmethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.